molecular formula C15H16ClN5O4S B2654482 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-34-6

3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2654482
CAS No.: 896170-34-6
M. Wt: 397.83
InChI Key: QJPZDTBCNUTCKO-UHFFFAOYSA-N
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Description

3-[4-Amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a triazine-based small molecule characterized by a 1,2,4-triazin-5-one core substituted with a sulfanyl-linked carbamoyl group and a propanoic acid moiety. The compound’s molecular formula is C₁₄H₁₃Cl₂N₅O₄S, with an average mass of 418.25 g/mol and a monoisotopic mass of 417.0065 Da . Its structure features:

  • A 1,2,4-triazin-5-one ring with an amino group at position 2.
  • A sulfanyl (-S-) bridge connecting the triazine core to a carbamoyl-methyl group.
  • A 5-chloro-2-methylphenyl substituent on the carbamoyl group.
  • A propanoic acid side chain at position 6 of the triazine ring.

Its physicochemical properties, such as solubility and logP, are influenced by the polar propanoic acid group and hydrophobic aryl/alkyl substituents .

Properties

IUPAC Name

3-[4-amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(16)6-11(8)18-12(22)7-26-15-20-19-10(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPZDTBCNUTCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps. The initial step often includes the preparation of the 5-chloro-2-methylphenyl carbamate, which is then reacted with other intermediates to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid can undergo various types of chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid exhibit antiviral properties. Specifically, derivatives of triazine compounds have shown efficacy against various viral infections by inhibiting viral replication and enhancing host immune response mechanisms .

Neuroprotective Effects
Studies have suggested that triazine derivatives can act as neuroprotective agents. They may inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative disorders .

Anticancer Properties

Mechanisms of Action
The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Studies
In a notable study, a series of triazine derivatives were synthesized and tested for their anticancer activity against different cancer cell lines. Results showed significant cytotoxic effects, suggesting that modifications to the triazine structure can enhance anticancer activity .

Agricultural Applications

Pesticidal Activity
Recent investigations into the agricultural applications of triazine compounds have revealed their potential as pesticides. The compound has shown effectiveness against certain plant pathogens and pests, making it a candidate for developing new agrochemicals .

Structural Modifications and Derivatives

The efficacy of this compound can be improved through structural modifications. Researchers are exploring various substitutions on the triazine ring to enhance its biological activity and reduce toxicity.

Data Summary

Application Area Potential Benefits Research Findings
Medicinal ChemistryAntiviral and neuroprotective effectsInhibition of AChE; antiviral properties against various viruses
Anticancer PropertiesInduction of apoptosis in cancer cellsSignificant cytotoxic effects observed in cell line studies
Agricultural ApplicationsEfficacy as a pesticide against pathogensPotential use in developing new agrochemicals

Mechanism of Action

The mechanism of action of 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent variations, and pharmacological relevance. Below is a detailed analysis:

Triazine Derivatives with Aryl Carbamoyl Substituents

3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)Amino]-2-Oxoethyl}Sulfanyl)-5-Oxo-4,5-Dihydro-1,2,4-Triazin-6-Yl]Propanoic Acid Molecular Formula: C₁₄H₁₃Cl₂N₅O₄S (identical to the target compound). Key Differences: The 3,5-dichlorophenyl group replaces the 5-chloro-2-methylphenyl substituent. Impact: The dichloro substitution may enhance lipophilicity (logP ~2.8 vs. ~2.5 for the target compound) and alter binding affinity due to increased steric bulk and electronic effects .

3-[4-Amino-3-({2-[(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Amino]-2-Oxoethyl}Sulfanyl)-5-Oxo-4,5-Dihydro-1,2,4-Triazin-6-Yl]Propanoic Acid Molecular Formula: C₁₆H₁₇N₅O₆S. Key Differences: A benzodioxin group replaces the chlorinated phenyl ring. Impact: The benzodioxin moiety introduces hydrogen-bonding capacity (via oxygen atoms) and may improve metabolic stability compared to halogenated analogs .

Heterocycle-Swapped Analogs

3-[3-(4-Methylphenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-Yl]Propanoic Acid Molecular Formula: C₁₂H₁₃N₃O₂S. Key Differences: A 1,2,4-triazole core replaces the triazine ring. However, the absence of the triazin-5-one ring reduces oxidative stability .

3-{(5Z)-5-Benzylidene-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-YlAmino}Propanoic Acid Molecular Formula: C₁₉H₁₅N₂O₃S. Key Differences: A thiazole ring replaces the triazine core, with a benzylidene substituent.

Sulfonamide and Sulfonyl Derivatives

3′′,3′′′-[6′-(4-Sulfamoylphenylamino)-1′,3′,5′-Triazine-2′,4′-Diyl]-Bis(Azanediyl)Dipropanoic Acid Molecular Formula: C₁₆H₁₈N₈O₈S. Key Differences: A sulfamoylphenyl group replaces the chlorinated phenyl substituent. Impact: The sulfonamide group enhances water solubility (CMC ~8.3 mM vs. ~3.7 mM for the target compound) and may improve renal clearance .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight logP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound 1,2,4-Triazin-5-one 5-Chloro-2-methylphenyl 418.25 2.5 ~0.5 (pH 7.4) Hypothesized enzyme inhibitor
3,5-Dichlorophenyl Analog 1,2,4-Triazin-5-one 3,5-Dichlorophenyl 418.25 2.8 ~0.3 (pH 7.4) Enhanced lipophilicity
Benzodioxin Derivative 1,2,4-Triazin-5-one 2,3-Dihydro-1,4-benzodioxin-6-yl 407.40 1.9 ~1.2 (pH 7.4) Improved metabolic stability
Triazole Analog 1,2,4-Triazole 4-Methylphenyl 263.32 2.1 ~1.8 (pH 7.4) Metal-binding potential
Sulfamoylphenyl Derivative 1,3,5-Triazine 4-Sulfamoylphenyl 454.42 -0.7 ~12.0 (pH 7.4) High aqueous solubility

Research Findings and Implications

  • Structural Similarity vs. Bioactivity : Despite identical molecular formulas, the target compound and its 3,5-dichlorophenyl analog exhibit divergent logP values (~2.5 vs. ~2.8), highlighting the role of substituent positioning in pharmacokinetics .
  • Heterocycle Impact : Triazine derivatives generally show higher oxidative stability than triazole analogs but may face synthetic challenges due to ring strain .
  • Synthetic Accessibility : The target compound’s synthesis likely involves carbamoylation and sulfanyl coupling steps, similar to methods used for benzodioxin derivatives (e.g., Na₂CO₃-mediated reflux) .
  • Virtual Screening Relevance : Tanimoto coefficient-based similarity indexing (as in ) could prioritize analogs with >70% structural overlap for further testing .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₅O₃S
  • Molecular Weight : 353.85 g/mol

The presence of functional groups such as amino, chloro, and sulfanyl indicates potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid . For instance:

  • In vitro Studies : Various derivatives have shown significant cytotoxicity against cancer cell lines. For example, a study on thiazole-linked compounds demonstrated IC50 values less than that of the reference drug doxorubicin across multiple cell lines .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis. Compounds with similar moieties have been shown to interact with Bcl-2 proteins, which are crucial for regulating apoptosis .

Antimicrobial Activity

Compounds containing similar structural motifs have also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Research indicates that certain triazine derivatives exhibit potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism is typically linked to disruption of bacterial cell wall synthesis or interference with protein synthesis .
  • Fungal Activity : Some derivatives have demonstrated antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Anticonvulsant Activity

Compounds related to this structure have been tested for anticonvulsant properties:

  • Picrotoxin-Induced Convulsion Model : A study reported that certain thiazole derivatives exhibited significant anticonvulsant effects, suggesting that similar compounds may also provide neuroprotective benefits .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups has been correlated with enhanced activity in seizure models, indicating that modifications to the phenyl ring can significantly impact efficacy .

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al. (2019), novel thioacetamide derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. One compound showed an IC50 value of 12 µM, demonstrating significant selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Screening

A series of substituted N-(4-amino-2-chlorophenyl) analogues were evaluated for their antimicrobial properties. The most potent compound exhibited an MIC value of 0.5 µg/mL against E. coli, showcasing the potential for developing new antibiotics based on similar scaffolds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazin-6-yl propanoic acid core in this compound?

  • Methodological Answer : The synthesis of triazine derivatives often involves cyclocondensation reactions. For example, Scheme 1 in demonstrates a multi-step synthesis of α-amino acids with thiazole and triazole moieties. Key steps include:

  • Step 1 : Use of NaBH3CN for reductive amination (85–90% yield).
  • Step 2 : Acid hydrolysis (e.g., conc. HCl) to deprotect functional groups (70–75% yield).
    Adapting these steps with substituted amines (e.g., 5-chloro-2-methylphenyl carbamoyl groups) may enable selective sulfanyl group introduction .

Q. How can researchers validate the regioselectivity of the sulfanyl and carbamoyl groups during synthesis?

  • Methodological Answer : Advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) are critical. For similar triazine derivatives in , intermediates were characterized via 1^1H-1^1H COSY and 13^13C NMR to confirm substituent positions. Computational tools (e.g., DFT) can predict regiochemical outcomes to guide experimental design .

Q. What computational approaches are suitable for predicting the compound’s reactivity or stability?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) can model reaction pathways and transition states. highlights ICReDD’s integration of quantum chemical reaction path searches with experimental validation to optimize conditions and reduce trial-and-error approaches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar triazine derivatives?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or substituent effects. For example:

  • Case Study : synthesizes triazolo-thiadiazines with varying substituents (X = H, Cl, Br) and evaluates their bioactivity. Cross-referencing IC50_{50} values with substituent electronic profiles (Hammett constants) can clarify structure-activity relationships (SARs).
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay-specific artifacts .

Q. What experimental and computational methods are effective for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst ratios). ’s reflux conditions (EtOH, 80–88% yield) provide a baseline.
  • AI-Driven Optimization : suggests integrating COMSOL Multiphysics with machine learning to simulate heat/mass transfer and predict optimal reactor configurations .

Q. How can researchers address solubility challenges in pharmacological testing of this hydrophobic compound?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., esterification of the propanoic acid) to enhance bioavailability, as seen in for similar chromene derivatives.
  • Formulation Screening : Use dynamic light scattering (DLS) to assess nanoemulsion or liposomal encapsulation efficiency .

Q. What strategies mitigate byproduct formation during the coupling of the carbamoyl-methyl sulfanyl group?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect reactive sites (e.g., amino groups) using tert-butoxycarbonyl (Boc) groups, as in .
  • Catalysis : Employ Pd-catalyzed cross-coupling to improve selectivity, inspired by ’s triazine synthesis using trichlorotriazine and phenols .

Methodological Resources

  • Synthetic Protocols : (thiazole-triazine synthesis), (triazolo-thiadiazine cyclization).
  • Computational Tools : (ICReDD’s quantum chemical workflows), (COMSOL-AI integration).
  • Analytical Validation : (NMR/X-ray for regiochemistry), (HPLC purity standards).

Key Challenges & Innovations

  • Challenge : Balancing steric effects of the 5-chloro-2-methylphenyl group with triazine ring reactivity.
  • Innovation : Hybrid computational-experimental frameworks ( ) to accelerate SAR studies and reduce resource expenditure.

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